molecular formula C11H15Cl2N B13253003 Tert-butyl[(3,5-dichlorophenyl)methyl]amine

Tert-butyl[(3,5-dichlorophenyl)methyl]amine

Cat. No.: B13253003
M. Wt: 232.15 g/mol
InChI Key: ZNJWBWZTFZHCQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3,5-dichlorophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3,5-dichlorobenzyl chloride. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3,5-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with conditions typically involving a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted amines or amides.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

Tert-butyl[(3,5-dichlorophenyl)methyl]amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl[(3,5-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, altering the oxidative state of target molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A simpler amine with similar reactivity but lacking the dichlorophenyl group.

    3,5-Dichlorobenzylamine: Similar structure but without the tert-butyl group.

    tert-Butyl[(3,5-dichlorophenyl)ethyl]amine: A closely related compound with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl[(3,5-dichlorophenyl)methyl]amine is unique due to the combination of the tert-butyl and dichlorophenyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-9(12)6-10(13)5-8/h4-6,14H,7H2,1-3H3

InChI Key

ZNJWBWZTFZHCQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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